Cas no 2167265-93-0 (2-bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate)

2-Bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate is a specialized brominated ester compound featuring a cyclopentene carboxylate backbone. Its reactive bromine substituent and sterically hindered methyl group make it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions or radical-mediated transformations. The cyclopentene ring offers conformational rigidity, while the ester functionality provides versatility for further derivatization. This compound is suited for applications in pharmaceutical and agrochemical research, where its structural motifs can contribute to the development of bioactive molecules. Careful handling is advised due to its potential reactivity under thermal or photochemical conditions. Storage under inert conditions is recommended to maintain stability.
2-bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate structure
2167265-93-0 structure
Product Name:2-bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate
CAS No:2167265-93-0
MF:C10H15BrO2
MW:247.128902673721
CID:6218848
PubChem ID:165533636
Update Time:2025-05-24

2-bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate
    • EN300-1571228
    • 2167265-93-0
    • Inchi: 1S/C10H15BrO2/c1-10(2,11)7-13-9(12)8-5-3-4-6-8/h5H,3-4,6-7H2,1-2H3
    • InChI Key: YOVJGWVTYGRNRE-UHFFFAOYSA-N
    • SMILES: BrC(C)(C)COC(C1=CCCC1)=O

Computed Properties

  • Exact Mass: 246.02554g/mol
  • Monoisotopic Mass: 246.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

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Additional information on 2-bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate

2-Bromo-2-Methylpropyl Cyclopent-1-ene-1-Carboxylate (CAS No: 2167265-93-0)

2-Bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate is a versatile organic compound with the CAS registry number 2167265-93-0. This compound belongs to the class of carboxylates and is characterized by its unique structure, which combines a cyclopentene ring with a bromoalkyl substituent. The compound has garnered significant attention in recent years due to its potential applications in various fields, including polymer chemistry, pharmaceuticals, and materials science.

The molecular structure of 2-bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate consists of a cyclopentene ring substituted with a carboxylate group at the 1-position and a 2-bromo-2-methylpropyl group at the same position. This arrangement imparts the compound with unique electronic and steric properties, making it an attractive candidate for various chemical reactions. The presence of the bromine atom in the alkyl chain also introduces reactivity, enabling it to participate in nucleophilic substitution reactions under appropriate conditions.

Recent studies have explored the use of cyclopentene carboxylates in polymer synthesis, particularly in the development of biodegradable polymers. The incorporation of bromoalkyl substituents into polymer backbones has been shown to enhance mechanical properties while maintaining biocompatibility. For instance, researchers have utilized 2-bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate as a monomer in ring-opening polymerization reactions, yielding polymers with tailored degradation rates suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

In addition to its role in polymer chemistry, cyclopentene carboxylates have also been investigated for their potential in organic synthesis. The bromine atom in 2-bromo-2-methylpropyl cyclopent-1-ene-1-carboxylate serves as an excellent leaving group, facilitating substitution reactions with nucleophiles such as hydroxides, amines, and thiols. This reactivity has been exploited in the synthesis of bioactive molecules, where precise control over substitution patterns is crucial for achieving desired pharmacological properties.

The synthesis of cyclopentene carboxylates typically involves multi-step processes that combine ring-opening reactions with subsequent functionalization steps. For example, the preparation of cyclopentene carboxylic acids can be achieved through oxidative cleavage of alkenes followed by esterification or amidation. The introduction of bromoalkyl groups often requires SN2-type substitutions or other nucleophilic displacement reactions, depending on the specific substituents involved.

From an environmental perspective, the use of cyclopentene carboxylates in sustainable materials has been a focal point of recent research. The biodegradability of these compounds makes them appealing alternatives to traditional petroleum-based plastics. For instance, studies have demonstrated that polymers derived from cyclopentene carboxylic acids exhibit controlled degradation under composting conditions, reducing their environmental footprint compared to conventional polymers.

The demand for compounds like cyclopentene carboxylic acids and their derivatives is driven by their versatility and adaptability to diverse chemical transformations. As industries continue to prioritize sustainability and innovation, compounds such as cyclopentene carboxylic acids are expected to play increasingly important roles in developing next-generation materials and therapies.

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